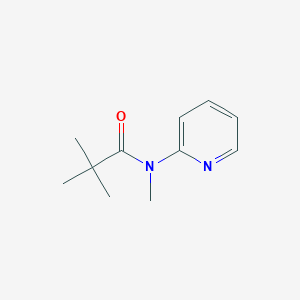![molecular formula C7H7N3 B1601723 7-Methyl[1,2,3]triazolo[1,5-a]pyridine CAS No. 78539-91-0](/img/structure/B1601723.png)
7-Methyl[1,2,3]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
7-Methyl[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine ring system. This compound is notable for its unique structure, which imparts significant chemical and biological properties. It has a molecular formula of C(_7)H(_7)N(_3) and a molecular weight of 133.15 g/mol . The presence of nitrogen atoms in the ring structure makes it a valuable scaffold in medicinal chemistry and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products depend on the type of reaction. For instance, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Applications De Recherche Scientifique
7-Methyl[1,2,3]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its role in developing pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mécanisme D'action
The mechanism by which 7-Methyl[1,2,3]triazolo[1,5-a]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. For example, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different substitution pattern.
7-Aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidine: Contains an additional amino group and different aryl substitution.
Uniqueness: 7-Methyl
Propriétés
IUPAC Name |
7-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-7-5-8-9-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQIMRMEMDXPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CN=NN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508933 | |
| Record name | 7-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78539-91-0 | |
| Record name | 7-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)








![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)
